3-Isopropylsulfonylphenylhydrazine
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Overview
Description
3-Isopropylsulfonylphenylhydrazine is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a phenyl ring substituted with an isopropylsulfonyl group and a hydrazine moiety, making it a versatile intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylsulfonylphenylhydrazine typically involves the reaction of 3-isopropylsulfonylbenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylsulfonylphenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
3-Isopropylsulfonylphenylhydrazine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Isopropylsulfonylphenylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
3-Isopropylsulfonylbenzaldehyde: A precursor in the synthesis of 3-Isopropylsulfonylphenylhydrazine.
Phenylhydrazine: A structurally related compound with similar reactivity but different applications.
Sulfonylhydrazines: A class of compounds with similar functional groups but varying substituents.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique reactivity and potential for diverse applications. Its combination of the isopropylsulfonyl group and hydrazine moiety makes it particularly useful in the synthesis of complex molecules and in medicinal chemistry research.
Properties
IUPAC Name |
(3-propan-2-ylsulfonylphenyl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7(2)14(12,13)9-5-3-4-8(6-9)11-10/h3-7,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIYDURIUQFSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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